molecular formula C17H26N2O3 B443886 N-(4-methyl-2-nitrophenyl)decanamide

N-(4-methyl-2-nitrophenyl)decanamide

Cat. No.: B443886
M. Wt: 306.4g/mol
InChI Key: UMLGUNXINHYEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-2-nitrophenyl)decanamide is a nitroaromatic amide derivative characterized by a decanamide chain (10-carbon acyl group) attached to a 4-methyl-2-nitrophenyl moiety. The compound’s nitro and methyl substituents on the phenyl ring influence its electronic properties, solubility, and steric interactions, which are critical for its biochemical behavior .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)decanamide

InChI

InChI=1S/C17H26N2O3/c1-3-4-5-6-7-8-9-10-17(20)18-15-12-11-14(2)13-16(15)19(21)22/h11-13H,3-10H2,1-2H3,(H,18,20)

InChI Key

UMLGUNXINHYEKH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Steric and Electronic Effects : The 4-methyl group in this compound likely increases steric hindrance, reducing binding efficiency to enzymes like FAAH compared to D-pNA. However, the nitro group’s electron-withdrawing nature may enhance stability in acidic conditions .
  • Synthetic Utility : Nitroaromatic amides are pivotal intermediates for heterocyclic compounds. The decanamide chain in this compound could facilitate lipophilic interactions in drug design, though its synthesis and purification require optimization .

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